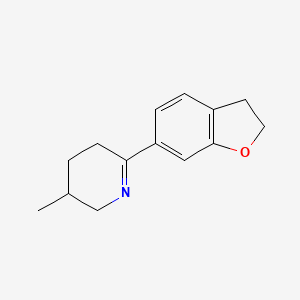
6-(2,3-Dihydro-6-benzofuranyl)-2,3,4,5-tetrahydro-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,3-Dihydro-6-benzofuranyl)-2,3,4,5-tetrahydro-3-methylpyridine is a complex organic compound that features a benzofuran ring fused with a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-Dihydro-6-benzofuranyl)-2,3,4,5-tetrahydro-3-methylpyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring, which is then fused with the tetrahydropyridine ring through subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. Techniques such as proton quantum tunneling have been explored to minimize side reactions and enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-(2,3-Dihydro-6-benzofuranyl)-2,3,4,5-tetrahydro-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(2,3-Dihydro-6-benzofuranyl)-2,3,4,5-tetrahydro-3-methylpyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research focuses on its potential as a lead compound for developing new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 6-(2,3-Dihydro-6-benzofuranyl)-2,3,4,5-tetrahydro-3-methylpyridine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1-benzofuran-6-amine: Shares the benzofuran core but differs in the attached functional groups.
3-(2,3-Dihydro-6-benzofuranyl)tetrahydrothiophene-3-ol: Another benzofuran derivative with a different fused ring system.
Uniqueness
6-(2,3-Dihydro-6-benzofuranyl)-2,3,4,5-tetrahydro-3-methylpyridine stands out due to its unique combination of the benzofuran and tetrahydropyridine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H17NO |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
6-(2,3-dihydro-1-benzofuran-6-yl)-3-methyl-2,3,4,5-tetrahydropyridine |
InChI |
InChI=1S/C14H17NO/c1-10-2-5-13(15-9-10)12-4-3-11-6-7-16-14(11)8-12/h3-4,8,10H,2,5-7,9H2,1H3 |
InChI Key |
FJFKLIDFCDAEIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=NC1)C2=CC3=C(CCO3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















